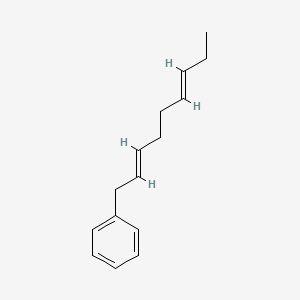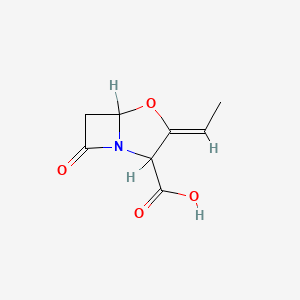
4,7,10,13,16-Docosapentaenoic acid
描述
4,7,10,13,16-Docosapentaenoic acid, also known as Osbond acid, is a very long-chain polyunsaturated fatty acid. It is an omega-6 fatty acid formed by the elongation and desaturation of arachidonic acid. This compound is found in fish oils and is a minor component of total serum unsaturated fatty acids in humans, ranging from 0.1% to 1%, and increasing with dietary supplementation .
准备方法
Synthetic Routes and Reaction Conditions
4,7,10,13,16-Docosapentaenoic acid can be synthesized through the elongation and desaturation of arachidonic acid.
Industrial Production Methods
In industrial settings, this compound is typically extracted from fish oils. The extraction process involves several steps, including the separation of the oil from the fish tissue, purification, and concentration of the desired fatty acid. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions
4,7,10,13,16-Docosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxides and other oxidation products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, such as the esterification of the carboxylic acid group to form esters
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or platinum. The reaction often requires elevated temperatures and pressures.
Substitution: Common reagents include alcohols and acids for esterification reactions. .
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and other substituted derivatives
科学研究应用
4,7,10,13,16-Docosapentaenoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a standard for analytical techniques such as HPLC and GC. It is also used in the synthesis of complex lipids and other fatty acid derivatives.
Biology: Studied for its role in cell membrane structure and function. It is also investigated for its effects on gene expression and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in conditions such as cardiovascular diseases, inflammatory disorders, and metabolic syndromes. It is also studied for its role in brain development and function.
Industry: Used in the formulation of dietary supplements and functional foods. .
作用机制
4,7,10,13,16-Docosapentaenoic acid exerts its effects through several mechanisms:
Molecular Targets: It interacts with cell membrane phospholipids, influencing membrane fluidity and function. It also binds to specific receptors and enzymes involved in lipid metabolism and signaling.
Pathways Involved: It modulates the activity of various signaling pathways, including those involved in inflammation, oxidative stress, and cell proliferation. .
相似化合物的比较
4,7,10,13,16-Docosapentaenoic acid is similar to other long-chain polyunsaturated fatty acids, such as:
4,7,10,13,16,19-Docosahexaenoic acid (DHA): Another omega-3 fatty acid found in fish oils. It has six double bonds and is known for its role in brain and eye health.
5,8,11,14,17-Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds. It is known for its anti-inflammatory properties and cardiovascular benefits.
7,10,13,16-Docosatetraenoic acid: An omega-6 fatty acid with four double bonds. .
Uniqueness
This compound is unique due to its specific structure and the number of double bonds, which confer distinct biological properties. Its role in modulating inflammation and lipid metabolism sets it apart from other similar compounds .
属性
IUPAC Name |
(4E,7E,10E,13E,16E)-docosa-4,7,10,13,16-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+,19-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKOENOBFIYBSA-GUTOPQIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2313-14-6 | |
| Record name | Docosa-4,7,10,13,16-pentaenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,2R,14R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1240014.png)
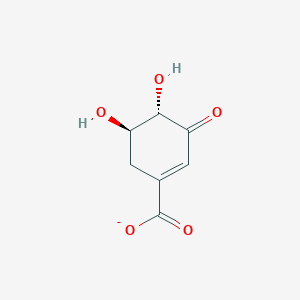
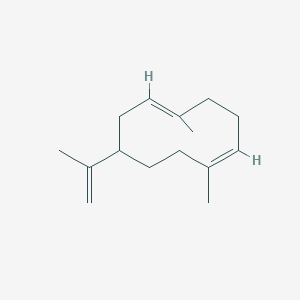
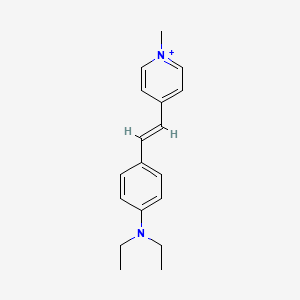
![[(8Z)-5,9,13-Trimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-en-14-yl] acetate](/img/structure/B1240018.png)

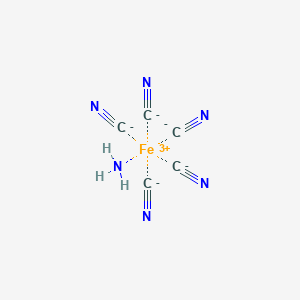
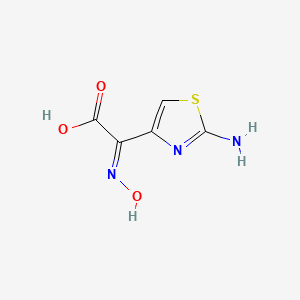
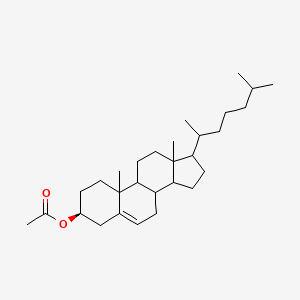
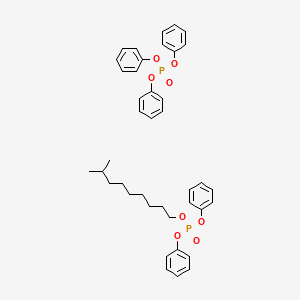

![[(2R)-4-[(2Z)-2-(6-Chloro-3-oxo-2-benzofuran-1-ylidene)ethoxy]-2-(3-methylbutanoyloxy)-4-oxobutyl]-trimethylazanium;bromide](/img/structure/B1240033.png)
